(S)-1-Phenylprop-2-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S)-1-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m0/s1 |
InChI Key |
WTZFFHKYDKHUSG-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 1 Phenylprop 2 Yn 1 Amine
Catalytic Asymmetric Synthesis Approaches
Among the various strategies, catalytic asymmetric methods are paramount for their efficiency and ability to generate high enantiomeric purity. These methods often rely on the use of chiral catalysts that can control the stereochemical outcome of the reaction.
The A3 coupling reaction is a powerful one-pot, three-component process that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). figshare.com This multicomponent reaction is highly atom-economical and has become a cornerstone for the synthesis of propargylamines. nih.gov The asymmetric variant (AA3 coupling) utilizes chiral catalysts to produce optically active propargylamines with high enantioselectivity. exlibrisgroup.commdpi.com
The general mechanism involves the activation of the terminal alkyne's C-H bond by a metal catalyst, typically a late transition metal. mdpi.comresearchgate.net The resulting metal acetylide then acts as a nucleophile, attacking an iminium ion or imine formed in situ from the reaction between the aldehyde and the amine. mdpi.comresearchgate.net The use of a chiral ligand in conjunction with the metal catalyst facilitates stereochemical control, leading to the preferential formation of one enantiomer. mdpi.com
A variety of transition metals, including copper, gold, zinc, and silver, have been shown to effectively catalyze the A3 coupling reaction. figshare.comresearchgate.net The choice of metal and the associated chiral ligand is crucial for achieving high yields and enantioselectivities.
####### 2.1.1.1.1. Copper-Catalyzed A3 Reactions
Copper complexes are the most extensively used catalysts for asymmetric A3 coupling reactions due to the versatility and accessibility of copper chemistry. nih.govresearchgate.net Both Copper(I) and Copper(II) salts, such as CuBr, CuI, CuOTf, and Cu(OTf)₂, have been successfully employed in combination with a wide array of chiral ligands. mdpi.comresearchgate.net
The first asymmetric A3 coupling of primary amines was reported using CuOTf as the catalyst with box and pybox ligands. nih.gov A significant advancement was the development of pybox-type ligands with gem-disubstitution on the oxazoline (B21484) rings. For instance, the copper(I) complex of i-Pr-pybox-diPh was found to dramatically enhance the enantiomeric excess (ee) and reduce reaction times, achieving up to 96% ee in the reaction with aniline. nih.gov
Another important class of ligands for copper-catalyzed A3 reactions involving secondary amines are P,N-ligands like Quinap and Pinap. nih.gov Carreira and coworkers developed the Pinap ligands, which demonstrated reactivity and selectivity comparable to the more expensive Quinap ligand in copper-catalyzed A3 couplings. nih.gov Furthermore, Ma's group utilized a CuBr/Pinap system for the reaction of pyrrolidine, achieving excellent yields (79–95%) and enantioselectivities (91–>99% ee), highlighting the importance of the alkyne's structure in achieving high selectivity. nih.gov
| Catalyst System | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) |
| Cu(OTf)₂/L8 | Aromatic/Aliphatic | Ethyl 2-aminomalonate | Phenylacetylene (B144264) | 79-97 | 20-56 |
| Cu(OTf)₂/L17 | Aromatic | Anilines | Phenylacetylene | High | 90-96 |
| CuBr/Pinap | Benzaldehyde (B42025) | Pyrrolidine | 2-Methylbut-3-yn-2-ol | 95 | 99 |
| CuI/L25 (Thiourea) | Benzaldehyde | Pyrrolidine | Phenylacetylene | 91 | 96 |
Data sourced from a 2019 review on Asymmetric A3 Coupling. nih.govmdpi.com
####### 2.1.1.1.2. Gold-Catalyzed Strategies
Gold catalysts have also emerged as effective promoters for A3 coupling reactions. figshare.comresearchgate.net Gold(I) acetylide complexes, in particular, have been shown to efficiently catalyze the reaction. consensus.app Mechanistic studies suggest that the reaction proceeds through the nucleophilic attack of the gold acetylide on an iminium ion. Non-covalent interactions between the gold complex and the substrates are believed to play a role in the catalytic cycle. consensus.app While gold catalysis is well-established for A3 couplings, the development of highly enantioselective systems remains an active area of research. dntb.gov.ua
####### 2.1.1.1.3. Zinc-Catalyzed Enantioselective Methods
Zinc-based catalysts have been explored for A3 coupling reactions, often using zinc salts like Zn(OTf)₂ or organozinc reagents such as diethylzinc. figshare.commdpi.com In a solvent-free approach, Zn(OTf)₂ at a 5 mol% loading was shown to catalyze the reaction with high yields. mdpi.com Compared to analogous copper catalysts, zinc catalysts appeared less sensitive to steric hindrance from the aldehyde component. mdpi.com For the asymmetric synthesis of chiral allylic amines, a related method involves a cobalt-catalyzed reductive coupling of alkynes and imines, where zinc is used as a reductant, leading to a versatile organozinc intermediate that can be further functionalized. organic-chemistry.org This process achieves high enantioselectivity (up to 91% ee) through the use of a chiral Phox ligand with a cobalt catalyst. organic-chemistry.org
| Catalyst | Loading (mol%) | Conditions | Substrates | Yield (%) |
| Zn(OTf)₂ | 5 | Solvent-free | Aromatic Aldehyde, Secondary Amine, Aromatic Alkyne | High |
| Diethylzinc | 20 | Room Temp, N₂ | Nitrones, Terminal Alkynes | High |
Data sourced from a 2022 review on A3 Coupling Methodologies. figshare.commdpi.com
####### 2.1.1.1.4. Silver-Catalyzed Methodologies
Silver salts represent another class of catalysts for the A3 coupling reaction. researchgate.net The first silver-catalyzed A3 coupling was reported in 2003, utilizing AgI (1.5–3 mol%) in water at 100 °C. figshare.com This method provided moderate to high yields, particularly with aliphatic aldehydes. More recently, silver(I) complexes with pyridine-containing macrocyclic ligands have been developed. acs.org These catalysts proved effective under both conventional heating and microwave irradiation, with the latter allowing for lower catalyst loading and shorter reaction times. acs.org The scope was broad, accommodating various aldehydes and alkynes with secondary aliphatic amines. acs.org
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Substrates | Yield |
| AgI | 1.5-3 | Water | 100 | Aliphatic/Aromatic Aldehydes, Secondary Amines, Alkynes | Moderate to High |
| [Ag(I)(Pc-L)] | 6 | Toluene | 80 | Aryl/Alkyl Aldehydes, Secondary Amines, Alkynes | Good |
| [Ag(I)(Pc-L)] | 1 | Toluene (Microwave) | 120 | Aryl/Alkyl Aldehydes, Secondary Amines, Alkynes | Good |
Data sourced from studies on silver-catalyzed A3 couplings. figshare.comacs.org
Asymmetric A3 Coupling Reactions (Aldehyde-Alkyne-Amine)
Metal-Catalyzed Enantioselective A3 Coupling
Iron-Catalyzed Systems
Iron catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of propargylamines through A3 (aldehyde-alkyne-amine) coupling reactions. mdpi.comresearchgate.net Various iron salts, particularly iron(III) chloride, have demonstrated high efficiency in catalyzing the three-component coupling of an aldehyde, an alkyne, and an amine. researchgate.net These reactions can often be conducted under neat (solvent-free) conditions and are not sensitive to air or water, which adds to their practical appeal. researchgate.net
The general mechanism for the A3 coupling involves the activation of the terminal alkyne by the metal catalyst. nih.gov In the context of synthesizing (S)-1-Phenylprop-2-yn-1-amine, this would involve the reaction of benzaldehyde, a suitable amine source, and acetylene. The development of chiral iron catalysts, such as chiral iron phosphate (B84403) complexes or iron(salan) complexes, has enabled enantioselective oxidative coupling reactions, suggesting the potential for asymmetric iron-catalyzed A3 couplings to produce chiral propargylamines like the target compound. wiley-vch.de While many studies focus on the general efficacy of iron catalysts, the ongoing development of chiral-at-metal iron complexes, where chirality originates from the stereogenic metal center, presents a promising frontier for achieving high enantioselectivity in such transformations. rsc.org
Table 1: Examples of Iron-Catalyzed A3 Coupling Reactions Note: This table presents general findings on iron-catalyzed A3 coupling, as specific data for the enantioselective synthesis of this compound is an area of ongoing research.
| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield | Enantiomeric Excess (ee) |
| Iron(III) chloride | Aliphatic/Aromatic | Various | Various | Neat, air | High | Not specified (typically racemic) |
| Chiral iron phosphate complexes | 2-Naphthols | - | - | DCE/HFIP, DTBP | Good | Up to 92% |
| Iron(salan) complex | 2-Naphthols | - | - | Aerobic | Good | Up to 95% |
Indium-Catalyzed Multicomponent Reactions
Indium has also been utilized as a catalyst in A3 coupling reactions to afford propargylamines. semanticscholar.org Research has shown that a silica-xerogel-supported indium(III) composite (In/SiO2) can effectively catalyze the one-pot A3 coupling under both conventional heating and microwave-assisted solvent-free conditions. rsc.org The use of microwave irradiation can significantly reduce the reaction time to as little as 10 minutes. rsc.org
The development of enantioselective indium-catalyzed methodologies is a subject of interest. While the primary reports focus on the efficiency of the coupling reaction itself, the principles of asymmetric catalysis suggest that the use of chiral ligands in conjunction with an indium catalyst could induce stereoselectivity. The reaction to produce this compound would involve the combination of benzaldehyde, an amine, and phenylacetylene (or a protected form of acetylene) in the presence of an indium catalyst. The challenge lies in identifying a suitable chiral ligand that can effectively coordinate with the indium center and control the facial selectivity of the nucleophilic attack of the indium acetylide onto the imine intermediate.
Table 2: Indium-Catalyzed A3 Coupling for Propargylamine Synthesis Note: This table reflects general conditions for indium-catalyzed A3 coupling, with enantioselective variations being a developing area.
| Catalyst | Reactants | Conditions | Reaction Time | Yield | Enantiomeric Excess (ee) |
| In/SiO2 composite | Aldehydes, Amines, Alkynes | Solvent-free, Microwave | 10 minutes | Good to Excellent | Not specified |
| In/SiO2 composite | Aldehydes, Amines, Alkynes | Solvent-free, Conventional Heating | 10 hours | Good to Excellent | Not specified |
Metal-Free and Solvent-Free Asymmetric A3 Coupling Conditions
The synthesis of propargylamines via A3 coupling can also be achieved under metal-free and solvent-free conditions, aligning with the principles of green chemistry. rsc.orgmagtech.com.cn A notable development in this area is the use of ortho-hydroxyaldehydes, such as salicylaldehyde, which can promote the reaction without the need for a metal catalyst. semanticscholar.org The ortho-hydroxy group is believed to activate the Csp–H bond of the terminal alkyne through hydrogen bonding, thereby facilitating the nucleophilic addition to the in situ formed iminium ion. semanticscholar.org
For the asymmetric synthesis of this compound under these conditions, the use of a chiral amine or a chiral organocatalyst is necessary to induce enantioselectivity. rsc.org Organocatalysts, such as α,β-dipeptides, have been shown to be effective in asymmetric Michael additions under solvent-free conditions, suggesting their potential applicability in asymmetric A3 coupling reactions. mdpi.com The reaction would proceed through the formation of a chiral iminium ion, which would then react with the alkyne in a stereocontrolled manner. The absence of both a metal catalyst and a solvent makes this approach highly attractive from an environmental and economic perspective. rsc.org
Table 3: Metal-Free and Solvent-Free A3 Coupling Approaches
| Catalyst/Promoter | Aldehyde | Amine | Alkyne | Conditions | Key Feature |
| ortho-Hydroxy group | Salicylaldehyde | Secondary amines | Terminal alkynes | Solvent-free, Metal-free | Internal activation of the alkyne |
| Chiral Organocatalyst (e.g., α,β-dipeptides) | Benzaldehyde | Chiral amine or achiral amine | Phenylacetylene | Solvent-free, Metal-free | Enantioselective formation of the C-C bond |
Asymmetric Alkynylation Reactions
Stereoselective Addition of Organometallic Reagents to Imines and Iminium Ions
A highly effective and widely used method for the asymmetric synthesis of chiral amines, including this compound, involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. sigmaaldrich.comnih.gov This methodology, pioneered by Ellman, utilizes the readily available and recoverable tert-butanesulfinamide as a chiral auxiliary. sigmaaldrich.comyale.edu
The synthesis begins with the condensation of an aldehyde, in this case, benzaldehyde, with (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. nih.gov This chiral imine then undergoes a diastereoselective addition of a lithium acetylide, generated in situ. acs.org The tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the stereochemical outcome of the nucleophilic attack. sigmaaldrich.comnih.gov The final step involves the acidic cleavage of the sulfinyl group to yield the desired enantiomerically enriched primary amine. acs.org This method offers high diastereoselectivity for a broad range of substrates. nih.gov
Table 4: Diastereoselective Synthesis of Propargylamines using Ellman's Auxiliary
| Aldehyde | Nucleophile | Conditions | Diastereomeric Ratio (dr) | Yield |
| Benzaldehyde | Lithium bromoacetylide | THF, -78 °C | >20:1 | 85% |
| Various aryl, heteroaryl, alkyl aldehydes | Lithium bromoacetylide | THF, -78 °C | 3:1 to >20:1 | 43-85% |
| Various ketimines | Lithium acetylides | Toluene, -78 °C, Me3Al | up to >99:1 | up to 87% |
A more recent and innovative approach for the synthesis of α-chiral propargylic amines is the enantioselective reductive alkynylation of amides, which can be achieved using a tandem iridium- and copper-catalyzed system. nih.govchemrxiv.org This method allows for the direct conversion of readily available amides into valuable chiral amines. rawdatalibrary.net
The process involves a two-step sequence within a single pot. First, an iridium catalyst mediates the hydrosilylation of a tertiary amide, such as N,N-dimethylbenzamide, to form an electrophilic N,O-aminal intermediate. nih.govresearchgate.net Subsequently, a chiral copper catalyst, typically complexed with a PyBox ligand, facilitates the enantioselective addition of a terminal alkyne, like phenylacetylene, to this intermediate. nih.govresearchgate.net This tandem catalysis affords excellent yields and moderate to good levels of enantiocontrol. nih.gov Recent advancements have expanded this methodology to the synthesis of various alkaloids, demonstrating its versatility and power in constructing complex chiral molecules from simple starting materials. springernature.comnih.govnih.gov
Table 5: Ir/Cu Tandem Catalysis for Asymmetric Reductive Alkynylation of Amides
| Amide Substrate | Alkyne | Chiral Ligand | Catalyst System | Enantiomeric Ratio (er) | Yield |
| N,N-dimethylbenzamide | Phenylacetylene | Aminoindanol-derived PyBox | 0.5 mol% Ir / 2 mol% Cu | 92.7:7.3 | Near quantitative |
| Various tertiary amides | Alkynamides or aromatic-substituted alkynes | Aminoindanol-derived PyBox | Ir / Cu | Moderate to Good | Excellent |
| α-unbranched aliphatic amides | Various alkynes | N-PINAP | Ir / Cu | 90-98% ee | Good |
Diastereoselective Synthesis Strategies
Diastereoselective methods create a new stereocenter under the influence of a pre-existing one, either within the substrate itself or in a temporarily attached chiral auxiliary.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been formed, the auxiliary is removed. This is a reliable and versatile strategy for asymmetric synthesis. wikipedia.org
A prominent example applicable to propargylamine synthesis involves the use of N-sulfinyl imines derived from chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). nih.gov The synthesis proceeds via the following steps:
Condensation of an aldehyde (e.g., benzaldehyde) with a chiral sulfinamide to form a chiral N-sulfinylimine. nih.gov
Diastereoselective addition of an alkynyl nucleophile (e.g., ethynyllithium) to the imine. The bulky and stereochemically defined sulfinyl group directs the incoming nucleophile to one face of the C=N double bond, resulting in high diastereoselectivity. nih.gov
Removal of the sulfinyl auxiliary under acidic conditions to yield the free propargylamine. nih.gov
This method provides diastereomerically pure N-sulfinyl propargylamines, which are direct precursors to the target chiral amine. nih.gov
Table 1: Example of Chiral Auxiliary-Mediated Synthesis of Propargylamines
In substrate-controlled diastereoselection, the stereochemical outcome is governed by a chiral center already present in one of the reacting molecules (the substrate). chemrxiv.org When synthesizing a molecule with multiple stereocenters, the first-formed center often influences the configuration of the next. chemrxiv.org For the synthesis of propargylamines, this can be achieved by reacting a chiral aldehyde or a chiral amine in a multicomponent coupling reaction. For example, in the A3 coupling reaction (aldehyde, alkyne, amine), using a chiral amine like (R)-(+)-phenylethylamine with an aldehyde and an alkyne can lead to the formation of a propargylamine product with a specific diastereomeric ratio. ethz.ch The inherent chirality of the amine substrate directs the approach of the other components, favoring the formation of one diastereomer over the other.
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, offering a green and efficient alternative to traditional chemical methods. mdpi.com
Kinetic resolution is a widely used method for separating a racemic mixture. It involves the use of a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of the racemate. nih.gov For the synthesis of this compound, a key strategy is the kinetic resolution of its racemic precursor, (±)-1-phenyl-2-propyn-1-ol. nih.govnih.gov
Lipases are commonly employed enzymes for this transformation due to their broad substrate scope and high stereoselectivity. nih.gov The process involves an enzyme-catalyzed transesterification reaction where one enantiomer of the racemic alcohol is selectively acylated, leaving the other, less reactive enantiomer unreacted.
The key steps are:
A racemic mixture of 1-phenyl-2-propyn-1-ol (B147433) is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). nih.gov
The enzyme, such as Candida antarctica lipase B (often immobilized as Novozym 435), selectively catalyzes the acylation of the (R)-enantiomer. nih.govnih.gov
The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated (R)-ester and the unreacted (S)-1-phenyl-2-propyn-1-ol. nih.gov
These two compounds can then be easily separated. The recovered, enantiomerically enriched (S)-alcohol can subsequently be converted into the desired this compound through standard chemical transformations (e.g., activation of the hydroxyl group followed by substitution with an amine source).
Microwave irradiation has been shown to enhance the reaction rate compared to conventional heating. nih.govnih.gov
Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol
Stereoselective Bioreduction and Biotransamination Pathways
Biocatalytic methods provide a highly efficient and stereoselective route to chiral amines, often operating under mild conditions. These pathways typically involve the stereoselective reduction of a prochiral ketone or the direct amination of a carbonyl compound.
The synthesis of enantiomerically pure propargylic amines can be achieved through enzymatic cascades starting from readily available materials. researchgate.net One key strategy involves the bioreduction of the prochiral ketone, 1-phenylprop-2-yn-1-one (B1213515). This reduction is catalyzed by alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity. For instance, the (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii can convert 1-phenylprop-2-yn-1-one into the corresponding (S)-1-phenylprop-2-yn-1-ol, a crucial chiral intermediate. researchgate.net
Alternatively, this compound can be synthesized directly from the ketone via biotransamination. This reaction is mediated by transaminases (TAs), which are widely used for the asymmetric synthesis of chiral amines. nih.gov Specifically, an (S)-selective amine transaminase, such as the one derived from Chromobacterium violaceum, can be employed to convert 1-phenylprop-2-yn-1-one into the target (S)-amine with high enantiomeric purity. researchgate.net These enzymatic approaches represent an environmentally benign alternative to traditional chemical methods for producing enantiopure amines. nih.gov
| Pathway | Starting Material | Enzyme (Source) | Product | Selectivity |
|---|---|---|---|---|
| Bioreduction | 1-Phenylprop-2-yn-1-one | Alcohol Dehydrogenase (Thermoanaerobacter brokii) | (S)-1-Phenylprop-2-yn-1-ol | (S)-selective researchgate.net |
| Biotransamination | 1-Phenylprop-2-yn-1-one | Amine Transaminase (Chromobacterium violaceum) | This compound | (S)-selective researchgate.net |
Kinetic Resolution Techniques for Racemic 1-Phenylprop-2-yn-1-amine (B7842105)
Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer and the derivatized, faster-reacting enantiomer.
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiopure compounds due to the high enantioselectivity of enzymes, particularly lipases. nih.gov While direct resolution of the racemic amine is feasible, a more extensively documented approach involves the kinetic resolution of the precursor, racemic 1-phenylprop-2-yn-1-ol.
The most effective and widely used biocatalyst for the resolution of this and similar chiral alcohols is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym 435. nih.govnih.govresearchgate.net The resolution is typically achieved through an enantioselective transesterification reaction, where one enantiomer of the alcohol is selectively acylated. Vinyl acetate (B1210297) is often the preferred acyl donor due to its efficiency. nih.govnih.gov The reaction is commonly performed in a non-aqueous solvent like n-hexane. nih.govnih.gov Under optimal conditions, this method can achieve high conversion (approaching the theoretical maximum of 50%) and excellent enantiomeric excess (ee) for both the remaining alcohol and the produced ester. nih.gov
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (±)-1-Phenylprop-2-yn-1-ol | Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 48.8 | 93.3% | nih.govnih.gov |
Chemical kinetic resolution provides an alternative to enzymatic methods and often employs chiral catalysts or reagents to differentiate between enantiomers. A notable strategy involves the use of boronic acids in conjunction with a chiral catalyst. nih.gov
In this approach, a boronic acid, such as 1-naphthylboronic acid, reacts with the racemic substrate (in this case, likely the precursor alcohol (±)-1-phenylprop-2-yn-1-ol) to form a transient, diastereomeric boronic ester complex in situ. nih.gov This complex then serves as a directing group that is recognized by a chiral catalyst, typically a chiral phosphoric acid. The catalyst selectively promotes the reaction of one of the diastereomeric esters, allowing for the separation of the enantiomers. The use of a boroxine, a cyclic anhydride (B1165640) of the boronic acid, can enhance both the reaction rate and the enantioselectivity. nih.gov
Another established method for the chemical kinetic resolution of racemic amines involves acylation with a chiral acylating agent. For example, the racemate of a structurally similar amine, 1-phenylethylamine, has been resolved through acylation with an optically active N-protected amino acid ester, demonstrating a different application of chiral auxiliaries. researchgate.net
| Resolution Strategy | Chiral Auxiliary/Reagent | Catalyst | Mechanism | Applicable Substrate Type |
|---|---|---|---|---|
| Boronic Acid Directed Resolution | 1-Naphthylboronic Acid / Boroxine | Chiral Phosphoric Acid | Formation of a transient boronic ester that is selectively recognized and transformed by the chiral catalyst. nih.gov | Alcohols nih.gov |
| Chiral Acylation | Optically Active N-Protected Amino Acid Ester | None (Stoichiometric) | Selective acylation of one amine enantiomer by the chiral reagent. researchgate.net | Amines researchgate.net |
Chemical Reactivity and Mechanistic Transformations of S 1 Phenylprop 2 Yn 1 Amine
Transformations Involving the Alkyne Moiety
The carbon-carbon triple bond in (S)-1-Phenylprop-2-yn-1-amine is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions. mdpi.com These transformations are fundamental to its utility as a synthetic intermediate.
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most powerful methods for constructing five-membered heterocyclic rings from the alkyne functionality. organic-chemistry.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, mild reaction conditions, and remarkable functional group tolerance. organic-chemistry.orgnih.govglenresearch.com This reaction facilitates the union of a terminal alkyne, such as the one present in this compound, with an organic azide (B81097) to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.org The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. researchgate.net The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or directly from Cu(I) salts. organic-chemistry.orgnih.gov The coordination of the copper to the alkyne lowers the pKa of the terminal proton, facilitating acetylide formation. wikipedia.org This copper acetylide then reacts with the azide, proceeding through a cyclic intermediate to furnish the triazole ring after protonolysis, regenerating the catalyst for subsequent cycles. wikipedia.orgscispace.com The use of copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions and enhance reaction efficiency. glenresearch.com The application of CuAAC to this compound provides a straightforward route to chiral 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. nih.govfrontiersin.org
Table 1: Representative CuAAC Reaction
| Reactant A | Reactant B | Catalyst | Product |
|---|
Beyond the well-known CuAAC reaction, the alkyne moiety of propargylamines can participate in other [3+2] cycloaddition reactions with different 1,3-dipoles. For instance, propargylamines can react with azomethine imines in 1,3-dipolar cycloadditions. rsc.org Specifically, N-iminoisoquinolinium ylides, generated in situ, undergo cycloaddition with propargylamines to produce H-pyrazolo[5,1-a]isoquinolines bearing a chiral aminomethyl substituent at the 5-position. rsc.org This transformation provides access to complex, dinitrogenated heterocyclic systems. rsc.org
Table 2: Example of a [3+2] Cycloaddition with an Azomethine Imine
| Dipolarophile | 1,3-Dipole | Product Type |
|---|
The alkyne group is a versatile handle for metal-mediated reactions that construct new rings. Various transition metals, including palladium, zinc, and gold, can catalyze intramolecular or intermolecular cyclizations involving the alkyne of propargylamines.
Palladium catalysis has been shown to effectively convert propargylamines into substituted quinolines. mdpi.com This transformation proceeds via a cyclization pathway where various substituents on the aromatic rings of the starting materials are well-tolerated, including both electron-donating and electron-withdrawing groups. mdpi.com
In another example, N-aryl propargylamines can undergo a radical ipso-cyclization mediated by ZnBr₂ and Oxone. nih.gov This reaction provides a selective pathway to 1-azaspiro[4.5]deca-3,6,9-trien-8-ones, which are complex spirocyclic structures containing a quaternary carbon center. nih.gov The reaction is believed to proceed through a regioselective radical cyclization mechanism. nih.gov
Furthermore, gold catalysis is widely used for the cyclization of substrates containing alkyne functionalities. mdpi.comrsc.org Gold(I) catalysts, in particular, are powerful π-acids that can activate the alkyne toward nucleophilic attack. nih.govencyclopedia.pub While direct examples with this compound are specific, related structures like 2-tosylamino-phenylprop-1-yn-3-ols undergo gold-catalyzed cycloisomerization to form indoles, suggesting the potential for similar reactivity patterns with N-functionalized derivatives of this compound. mdpi.com
Table 3: Examples of Metal-Mediated Cyclization Reactions
| Propargylamine (B41283) Derivative | Metal/Reagent | Product Type |
|---|---|---|
| N-Aryl-1-phenylprop-2-yn-1-amine | Pd(OAc)₂ | Substituted Quinoline |
| N-Tosyl-N-(prop-2-yn-1-yl)aniline | ZnBr₂/Oxone | 1-Azaspiro[4.5]deca-3,6,9-trien-8-one |
The presence of a stereocenter adjacent to the alkyne in this compound introduces the possibility of diastereoselective functionalization of the triple bond. In such reactions, the pre-existing chiral center can influence the stereochemical outcome of additions across the alkyne, leading to the preferential formation of one diastereomer over another.
For example, catalytic 1,2-difunctionalization of alkynes is a powerful method for creating highly substituted alkenes. nih.gov Reactions such as the photoredox and nickel dual-catalyzed three-component sulfonylalkenylation of terminal alkynes provide access to functionalized 1,3-dienes. nih.gov Applying such a reaction to a chiral substrate like this compound would be expected to produce diastereomeric products, with the ratio potentially controlled by the choice of catalyst and ligands. Similarly, palladium-catalyzed multi-site functionalization reactions of alkynes can achieve excellent regio- and stereoselectivity, and the chiral amine could act as an internal directing group or stereochemical influence. researchgate.net The ability to control the stereochemistry of new centers formed at the alkyne relative to the existing amine-bearing center is a key challenge and a significant area of synthetic investigation.
Cycloaddition Reactions
Transformations Involving the Amine Moiety
The primary amine group in this compound is a nucleophilic and basic center, allowing for a wide array of functionalization reactions. Derivatization of the amine is often a prerequisite for subsequent transformations or for modifying the molecule's properties. sigmaaldrich.com
Common transformations include N-acylation and N-sulfonylation. The reaction of the amine with acylating agents (e.g., acid chlorides, anhydrides) or activated esters yields the corresponding amides. For instance, propargylamine reacts readily with perfluorinated esters in an aminolysis reaction to form N-propargyl amides. mdpi.com Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base provides stable sulfonamides. nih.gov These transformations are crucial as the resulting N-functionalized propargylamines are often the direct substrates for more complex cyclization reactions. nih.gov
Other derivatizations include reaction with aldehydes or ketones to form imines, and N-alkylation with alkyl halides. The choice of derivatizing reagent can be used to install a variety of functional groups, enabling further synthetic diversification. nih.govmdpi.com
Table 4: Representative Reactions of the Amine Moiety
| Reagent Class | Reagent Example | Product Functional Group |
|---|---|---|
| Acylating Agent | Acetyl Chloride | Amide |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride | Sulfonamide |
| Alkylating Agent | Methyl Iodide | Secondary/Tertiary Amine |
Nucleophilic Reactions and Derivatization Strategies
The primary amine group in this compound imparts nucleophilic character to the molecule, enabling it to participate in various bond-forming reactions. A key strategy for its derivatization involves leveraging the α-C–H bond adjacent to the nitrogen atom. While the α-protons of propargylamines are typically not highly acidic, their nucleophilicity can be unlocked through carbonyl catalysis. acs.org
In this approach, the propargylamine undergoes a condensation reaction with a chiral carbonyl catalyst, such as a pyridoxal (B1214274) derivative, to form a transient imine intermediate. In the presence of a base, this imine can be deprotonated at the α-carbon to form a delocalized α-amino carbanion. This nucleophilic intermediate can then engage in conjugate addition reactions with electrophiles like α,β-unsaturated ketones. This sequence allows for the direct asymmetric α-C–H functionalization of the propargylamine. acs.org
Table 1: Asymmetric α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones acs.org
| Propargylamine (Reactant 1) | α,β-Unsaturated Ketone (Reactant 2) | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Propargylamine | Chalcone | Chiral Pyridoxal 4f | Chiral 1-Pyrroline | 95 | >20:1 | 98 |
| Benzylpropargylamine | (E)-4-phenylbut-3-en-2-one | Chiral Pyridoxal 4f | Chiral 1-Pyrroline | 92 | >20:1 | 99 |
Formation of Iminium Ions and Subsequent Chemical Transformations
The primary amine of this compound readily reacts with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org
Protonation of the carbinolamine's hydroxyl group under acidic conditions converts it into a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org Deprotonation of the nitrogen atom yields the final imine product. libretexts.org
The formation of an iminium ion is a critical step that opens pathways for further chemical transformations. Iminium ions are significantly more electrophilic than the parent imines and can act as key intermediates in cascade reactions, enabling the stereoselective synthesis of complex nitrogen-containing heterocycles such as quinolizidines and indolizidines. nih.gov In these cascades, the iminium ion is attacked by an intramolecular nucleophile, propagating a sequence of cyclizations to build the heterocyclic core in a single pot. nih.gov
General Mechanism of Iminium Ion Formation:
Nucleophilic Addition: The primary amine attacks the carbonyl group of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination: A molecule of water is eliminated, forming the iminium ion.
Deprotonation: A proton is lost from the nitrogen to give the neutral imine. libretexts.org
Cascade and Domino Reaction Sequences
Intramolecular and Intermolecular Cascade Processes
The reactivity of this compound and its derivatives is well-suited for the design of cascade reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity. Iminium ions generated from this amine or related structures are powerful intermediates for initiating such cascades. nih.gov
For instance, an iminium ion can be trapped by an intramolecular nucleophile, such as an allylsilane, to initiate a cyclization cascade. This strategy has been employed to construct a variety of substituted aza-fused bicycles in a one-pot sequence. The initial condensation of an amino allylsilane with an aldehyde forms an imine, which upon protonation generates an iminium ion. Intramolecular attack by the allylsilane moiety leads to the formation of a new ring and a second, penultimate iminium ion, which can then be trapped by an external nucleophile to complete the synthesis of quinolizidine (B1214090) and indolizidine cores. nih.gov This highlights how the initial iminium ion formation can lead to a controlled sequence of bond-forming events.
Rearrangement Pathways (e.g., Base-Induced Rearrangement to α,β-Unsaturated Imines)
Propargylamines, particularly those with electron-withdrawing substituents at the α-position, are susceptible to a base-induced rearrangement. This process involves the isomerization of the alkyne functionality to an allene (B1206475), which then tautomerizes to a thermodynamically more stable α,β-unsaturated imine. nih.gov
This rearrangement can be initiated by treatment with a mild base, such as piperidine. The proposed mechanism involves the deprotonation at the α-carbon, which induces the alkyne rearrangement to form an allenylamide or allenylimine intermediate. This intermediate subsequently undergoes tautomerization to yield the conjugated α,β-unsaturated imine. nih.gov The formation of the extended π-system of the product can be monitored by UV-vis spectroscopy. nih.gov
Crucially, studies have shown that both the initial rearrangement of the alkyne to the allene and the subsequent tautomerization to the α,β-unsaturated imine are irreversible processes. This lack of reversibility is significant as it prevents the racemization of chiral propargylamines at the α-center during the rearrangement. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Identification of Key Reaction Intermediates
The elucidation of reaction mechanisms involving this compound relies on the identification of key transient species that govern the reaction pathway.
Table 2: Key Intermediates in Transformations of this compound
| Reaction Type | Key Intermediate(s) | Description | Source(s) |
|---|---|---|---|
| Imine/Iminium Ion Formation | Carbinolamine, Iminium Ion | Formed from the reaction of the primary amine with a carbonyl group. The carbinolamine is a neutral tetrahedral intermediate, while the iminium ion is a cationic species that is a potent electrophile. | libretexts.orglibretexts.org |
| Base-Induced Rearrangement | Allene | Formed via a base-promoted isomerization of the propargyl group. It rapidly tautomerizes to the final α,β-unsaturated imine product. | nih.gov |
In the formation of imines, the carbinolamine is the initial addition product, which then dehydrates to form the iminium ion . libretexts.orglibretexts.org In the base-induced rearrangement to α,β-unsaturated imines, an allene intermediate has been identified as the product of the initial isomerization, which precedes the final tautomerization step. nih.gov For nucleophilic C-H addition reactions, the key intermediates are the imine formed between the propargylamine and a carbonyl catalyst, and the subsequent delocalized α-amino carbanion generated upon deprotonation, which acts as the key nucleophile in the reaction. acs.org The identification and understanding of these intermediates are crucial for controlling the outcome and stereoselectivity of these complex transformations.
Analysis of Catalytic Cycles in Asymmetric Transformations
Currently, dedicated studies outlining a complete catalytic cycle for an asymmetric transformation where this compound is a primary reactant or product are scarce in the reviewed scientific literature. Nevertheless, it is possible to propose a plausible catalytic cycle for its involvement in reactions such as the well-established asymmetric A3 (aldehyde-alkyne-amine) coupling, a cornerstone of propargylamine synthesis.
In a hypothetical copper-catalyzed asymmetric A3 coupling reaction, the cycle would likely commence with the coordination of a chiral ligand to a copper(I) salt. This chiral copper complex then activates a terminal alkyne, facilitating the formation of a copper acetylide intermediate. Concurrently, the aldehyde and an amine would react to form an imine. The crucial stereodetermining step involves the nucleophilic attack of the chiral copper acetylide on one of the enantiotopic faces of the imine. The specific stereochemical outcome would be dictated by the chiral environment created by the ligand around the copper center. Following this addition, the resulting propargylamino-copper species would undergo protonolysis to release the enantioenriched propargylamine product, this compound, and regenerate the active copper catalyst, thus completing the cycle.
Table 1: Proposed Intermediates in a Hypothetical Copper-Catalyzed Asymmetric A3 Coupling
| Intermediate | Description | Role in Catalytic Cycle |
| Chiral Copper(I)-Ligand Complex | The active catalyst formed from a copper(I) salt and a chiral ligand. | Initiates the cycle and provides the chiral environment. |
| Copper Acetylide | Formed by the reaction of the terminal alkyne with the activated copper complex. | The key nucleophile in the C-C bond-forming step. |
| Imine | Formed from the condensation of an aldehyde and an amine. | The electrophilic partner for the acetylide addition. |
| Diastereomeric Transition States | Transient states leading to the formation of the new stereocenter. | Determines the enantioselectivity of the reaction. |
| Propargylamino-Copper Species | The product of the acetylide addition to the imine, still coordinated to copper. | Precursor to the final product. |
Determination of Stereoselectivity-Controlling Factors
The stereoselectivity in asymmetric transformations involving chiral propargylamines like this compound is governed by a delicate interplay of various factors. While specific experimental data for this compound is limited, general principles of stereocontrol in analogous reactions provide a strong basis for understanding.
Ligand Structure: The choice of the chiral ligand is paramount. In metal-catalyzed reactions, the ligand's steric and electronic properties create a chiral pocket around the metal center. This pocket dictates the trajectory of the approaching substrates, favoring one transition state over the other. For instance, in a hypothetical reaction, bulky substituents on the ligand could sterically hinder one face of the reacting imine, leading to a preferential attack on the less hindered face.
Metal Catalyst: The nature of the metal catalyst also plays a significant role. Different metals possess distinct coordination geometries and Lewis acidity, which can influence the geometry of the transition state and, consequently, the stereochemical outcome.
Solvent Effects: The solvent can influence the stability of the transition states through solvation effects. Polar solvents might stabilize more polar transition states, while nonpolar solvents could favor less polar ones. Furthermore, the solvent can sometimes directly participate in the catalytic cycle or interact with the catalyst or substrates, thereby affecting stereoselectivity.
Reaction Temperature: Temperature is a critical thermodynamic parameter. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity. This is because the reaction becomes more sensitive to smaller energy differences at lower temperatures.
Substrate Structure: The structure of the reactants, including the aldehyde, alkyne, and amine, can also exert a significant influence. Steric hindrance and electronic effects within the substrates can either reinforce or counteract the directing effect of the chiral catalyst. For example, the presence of the phenyl group in this compound can lead to π-π stacking interactions with other aromatic moieties in the catalyst or other substrates, which can be a crucial factor in stereochemical control.
Table 2: Key Factors Influencing Stereoselectivity
| Factor | Influence on Stereoselectivity |
| Chiral Ligand | Creates a chiral environment, dictating the facial selectivity of the reaction. |
| Metal Catalyst | Affects the geometry and stability of the transition states. |
| Solvent | Can stabilize or destabilize transition states through solvation. |
| Temperature | Lower temperatures generally enhance enantioselectivity. |
| Substrate Structure | Steric and electronic properties of reactants can influence the preferred reaction pathway. |
Applications in Complex Molecule and Chiral Scaffold Synthesis
As a Chiral Building Block for Heterocyclic Compounds
The inherent chirality and bifunctional nature of (S)-1-Phenylprop-2-yn-1-amine make it an exceptional precursor for the asymmetric synthesis of a wide range of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and natural products.
The primary amine and terminal alkyne functionalities of this compound can be strategically utilized in various cyclization reactions to afford chiral five- and six-membered heterocycles.
Pyrroles and Pyridines: The synthesis of substituted pyrroles can be achieved through reactions involving the amine and alkyne moieties of propargylamines. nih.gov For instance, multicomponent reactions involving this compound, an aldehyde, and an isocyanide could potentially lead to the formation of highly substituted chiral pyrroles. Similarly, pyridine (B92270) derivatives can be accessed through various condensation and cyclization strategies that exploit the reactivity of the propargylamine (B41283) core. nih.gov
Thiazoles and Oxazoles: The synthesis of thiazoles and oxazoles often involves the reaction of a thioamide or an amide with an α-haloketone (Hantzsch synthesis). researchgate.net this compound can be converted into a chiral thioamide or amide derivative, which can then undergo cyclization to produce chiral thiazoles and oxazoles, respectively. iupac.org This approach allows for the direct transfer of chirality from the starting amine to the final heterocyclic product.
| Heterocycle | General Synthetic Strategy | Potential Reactants with this compound |
| Chiral Pyrrole | Paal-Knorr synthesis, multicomponent reactions | 1,4-Diketones, Aldehydes and Isocyanides |
| Chiral Pyridine | Hantzsch dihydropyridine (B1217469) synthesis, Guareschi-Thorpe condensation | β-Ketoesters and Aldehydes, Cyanoacetamide |
| Chiral Thiazole (B1198619) | Hantzsch thiazole synthesis | α-Haloketones (after conversion to thioamide) |
| Chiral Oxazole | Robinson-Gabriel synthesis, Van Leusen reaction | Acylating agents and dehydrating conditions (after conversion to amide) |
Spiro compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and possess unique three-dimensional structures. beilstein-journals.orgresearchgate.netresearchgate.net Stereoselective domino reactions provide an efficient pathway to construct these complex architectures. beilstein-journals.orgresearchgate.net this compound can serve as a chiral precursor in these reactions. For example, its derivative could participate in a Michael addition-initiated cascade reaction with a suitable acceptor, leading to the formation of a spirocyclic system where the stereochemistry is controlled by the chiral center of the starting amine. beilstein-journals.orgwikipedia.org
The synthesis of dihydropyridines and pyridines is of significant interest due to their prevalence in pharmaceuticals. nih.gov The Hantzsch synthesis, a classic method for preparing dihydropyridines, can be adapted to use chiral building blocks. This compound can be envisioned as a precursor to a chiral enamine or a related intermediate, which can then react with an aldehyde and a β-ketoester in a multicomponent reaction to yield chiral dihydropyridines. Subsequent oxidation would then provide access to the corresponding chiral pyridines.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orge-bookshelf.de The terminal alkyne functionality of this compound makes it an ideal substrate for this reaction. By reacting it with various organic azides, a library of chiral 1,2,3-triazole derivatives can be readily synthesized. wikipedia.org The chirality at the propargylic position is retained in the final product, allowing for the creation of triazoles with a specific and predictable stereochemistry. This methodology is particularly valuable for creating potential bioactive molecules and chiral ligands. acs.orgorganic-chemistry.org
| Reactant Azide (B81097) | Resulting Chiral Triazole Product | Potential Application |
| Benzyl azide | (S)-1-(1-Phenylprop-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | Ligand for asymmetric catalysis |
| Azidoacetic acid ethyl ester | Ethyl 2-(1-((S)-1-phenylprop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate | Pharmaceutical intermediate |
| 1-Azido-4-nitrobenzene | (S)-1-(1-Phenylprop-2-yn-1-yl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | Material science applications |
Precursors for Chiral Amino Acid Surrogates and Peptidomimetics
The structural similarity of propargylamines to amino acids makes them valuable precursors for the synthesis of amino acid surrogates and peptidomimetics. beilstein-journals.orgcore.ac.uk These modified peptides are designed to have improved stability, bioavailability, and biological activity compared to their natural counterparts. achemblock.com this compound, with its defined stereochemistry, can be incorporated into peptide chains to introduce conformational constraints or to act as a bioisostere for a natural amino acid residue. The alkyne group also provides a handle for further functionalization through reactions like click chemistry. nih.gov
Synthesis of Chiral Nitrogen-Containing Architectures
Beyond the synthesis of common heterocycles, this compound is a key starting material for more complex chiral nitrogen-containing architectures. dntb.gov.uanih.gov Its versatile reactivity allows for its use in cascade reactions and multicomponent reactions to build intricate molecular frameworks. windows.net For example, intramolecular cyclization reactions involving the amine and alkyne groups can lead to the formation of various fused and bridged heterocyclic systems. researchgate.net The phenyl group also offers a site for modification, further expanding the diversity of accessible chiral structures. The development of novel synthetic methodologies utilizing this chiral building block continues to be an active area of research, promising access to new classes of compounds with potential applications in medicine and materials science. portico.orgresearchgate.net
Chiral Amino Alcohol Derivatives (e.g., Nor(pseudo)ephedrine Type Alkaloids)
Chiral amino alcohols are crucial structural motifs found in numerous pharmaceuticals and natural products. nih.govresearchgate.net Among these, Nor(pseudo)ephedrine and its analogues are of significant interest due to their sympathomimetic activity and their use as valuable intermediates and chiral building blocks in asymmetric synthesis. nih.gov
Established chemical synthesis routes to Nor(pseudo)ephedrine isomers often begin with precursors like benzaldehyde (B42025) and nitroethane, followed by reduction, or involve the stereoselective reduction of propiophenone (B1677668) derivatives. mdma.ch Biocatalytic methods, employing enzymes such as amine dehydrogenases or transaminases, have also been developed to produce chiral amino alcohols with high stereoselectivity from α-hydroxy ketones or other suitable starting materials. nih.govfrontiersin.orgnih.gov
Despite the versatility of propargylamines, a direct synthetic pathway utilizing this compound as a direct precursor for Nor(pseudo)ephedrine type alkaloids is not well-documented in the reviewed scientific literature. Such a conversion would necessitate the stereocontrolled reduction of the alkyne moiety and inversion of one of the chiral centers, a complex transformation compared to more established synthetic strategies.
Fluorinated Cyclic Amine Derivatives
The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties, making fluorinated compounds highly valuable in medicinal chemistry. nih.gov Fluorinated cyclic amines, such as fluorinated piperidines, are important scaffolds in drug discovery. Various synthetic strategies exist for their preparation, including the fluorination of dihydropyridinone derivatives and fluoro-Prins cyclization reactions. nih.govnih.gov
Propargylamines are recognized as key intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netacs.org In principle, the functional groups of this compound could be manipulated to form a cyclic structure that could undergo subsequent fluorination. However, specific methodologies detailing the use of this compound as a starting material for the synthesis of fluorinated cyclic amine derivatives are not described in the available search results.
Role as Chiral Ligands or Auxiliaries in Catalysis
In asymmetric synthesis, chiral auxiliaries and chiral ligands are fundamental tools for controlling the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation, after which it is removed. wikipedia.org Chiral ligands coordinate to a metal center to form a chiral catalyst that promotes an enantioselective reaction. nih.govnih.gov
Structurally similar compounds to this compound, such as (S)-1-phenylethylamine, are widely used and well-established as effective chiral auxiliaries and as precursors for chiral ligands in a multitude of asymmetric reactions. mdpi.com Likewise, amino alcohols like pseudoephedrine are also employed as powerful chiral auxiliaries. wikipedia.org
While the chiral nature and functional groups of this compound suggest potential for its use in asymmetric catalysis, its specific application as a chiral ligand or auxiliary is not documented in the reviewed literature. The synthesis of propargylamines via methods like the A³ coupling reaction is a significant area of research, but the primary focus is often on their role as synthetic intermediates for bioactive molecules and heterocycles rather than as ligands or auxiliaries for catalysis. phytojournal.comnih.gov
Advanced Analytical and Spectroscopic Characterization of Chiral Purity
Chromatographic Techniques for Enantiomeric Excess (ee) Determination
Chromatographic methods are powerful tools for the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are two of the most widely used techniques for determining the enantiomeric excess of chiral amines like (S)-1-Phenylprop-2-yn-1-amine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective analysis of a wide array of chiral compounds, including primary amines. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Research Findings: The enantiomers of propargylamines, including those with aromatic substituents like 1-phenylprop-2-yn-1-amine (B7842105), can be effectively resolved using polysaccharide-based CSPs. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of enantioselectivity. For the separation of chiral amines, the mobile phase composition is crucial. A typical mobile phase consists of a non-polar solvent such as hexane (B92381) and a polar modifier, often an alcohol like isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.
For compounds structurally similar to 1-phenylprop-2-yn-1-amine, such as other 1-arylpropargylamines, successful separations have been achieved on columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The elution order of the enantiomers can be influenced by the specific CSP and the mobile phase composition.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
|---|---|---|---|---|
| Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA | 1.0 | 25 | 254 |
| Chiralcel OD-H (250 x 4.6 mm, 5 µm) | n-Hexane/Ethanol (85:15 v/v) + 0.1% DEA | 0.8 | Ambient | 254 |
Chiral Gas Chromatography (GC)
Chiral GC is another highly effective method for determining the enantiomeric purity of volatile compounds. For primary amines like 1-phenylprop-2-yn-1-amine, derivatization is often required to improve volatility and chromatographic performance.
Research Findings: The primary amino group of 1-phenylprop-2-yn-1-amine can be acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding N-trifluoroacetyl derivative. This derivatization step increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The separation of the resulting diastereomeric derivatives is then carried out on a chiral capillary column.
Cyclodextrin-based chiral stationary phases are commonly used for the separation of derivatized chiral amines. These CSPs, such as those containing permethylated β-cyclodextrin, offer excellent enantioselectivity for a variety of chiral compounds. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.
| Derivatizing Agent | Chiral Capillary Column | Carrier Gas | Temperature Program | Detector |
|---|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) | Helium | 100°C (1 min), then 5°C/min to 180°C | FID |
| Pentafluoropropionic anhydride (PFPA) | Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm) | Hydrogen | 90°C (2 min), then 3°C/min to 170°C | FID |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy offers a powerful alternative to chromatographic methods for the determination of enantiomeric excess. These techniques typically involve the use of chiral auxiliary reagents that induce diastereotopicity in the NMR spectra of the enantiomers, allowing for their differentiation and quantification.
Application of Chiral Shift Reagents in Proton NMR
Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in a substrate molecule, such as the amine group in 1-phenylprop-2-yn-1-amine. The interaction with the chiral, non-racemic CSR forms transient diastereomeric complexes, which results in the separation of signals for corresponding protons in the two enantiomers in the ¹H NMR spectrum.
Research Findings: Lanthanide complexes with chiral ligands, such as derivatives of camphor, are commonly used as CSRs. For primary amines, europium(III) complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃) have proven effective. Upon addition of the CSR to a solution of the chiral amine, the proton signals of the amine, particularly those close to the coordination site (e.g., the methine proton at the stereocenter), will experience different induced shifts for the (R) and (S) enantiomers. The enantiomeric excess can then be determined by integrating the separated signals.
| Chiral Shift Reagent | Observed Proton | Chemical Shift Difference (Δδ) between Enantiomers (ppm) | Molar Ratio (CSR:Amine) |
|---|---|---|---|
| Eu(hfc)₃ | Methine proton (CH-N) | 0.1 - 0.5 | 0.2 - 0.5 |
| Eu(tfc)₃ | Phenyl protons (ortho) | 0.05 - 0.2 | 0.2 - 0.5 |
Formation of Diastereomeric Complexes for in situ ee Determination (e.g., Bull-James Boronic Acid Assembly)
A more recent and highly effective NMR-based method for determining the enantiomeric excess of chiral amines involves the formation of diastereomeric complexes in situ. The Bull-James assembly is a prime example of this approach. nih.govresearchgate.netorganicchemistrydata.org
Research Findings: This method utilizes a three-component assembly consisting of a 2-formylphenylboronic acid, a chiral diol (e.g., (R)-BINOL), and the chiral amine analyte. numberanalytics.comrsc.orgjiangnan.edu.cn These components rapidly and reversibly self-assemble into diastereomeric iminoboronate complexes in solution. The formation of these diastereomers leads to distinct and well-resolved signals in the ¹H NMR spectrum for each enantiomer of the amine. nih.govresearchgate.netorganicchemistrydata.org This technique has been successfully applied to chiral terminal alkyne-containing amines, which are structurally analogous to 1-phenylprop-2-yn-1-amine. nih.govresearchgate.netorganicchemistrydata.org The accuracy of this method has been shown to be comparable to that of chiral GC, with deviations typically within ±3%. nih.govresearchgate.netorganicchemistrydata.org The enantiomeric excess can be readily calculated by integrating the well-separated proton signals of the diastereomeric complexes. numberanalytics.comrsc.orgjiangnan.edu.cn
| Assembly Components | Observed Proton | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Solvent |
|---|---|---|---|---|
| This compound, 2-Formylphenylboronic acid, (R)-BINOL | Iminoboronate CH=N | ~8.5 | ~8.4 | CDCl₃ |
| This compound, 2-Formylphenylboronic acid, (R)-BINOL | Methine proton (CH-N) | ~5.2 | ~5.1 | CDCl₃ |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of (S)-1-Phenylprop-2-yn-1-amine allows for the construction of a three-dimensional representation of the molecule, which is fundamental for understanding its spatial arrangement and potential interactions. Conformational analysis, a key aspect of molecular modeling, involves identifying the most stable arrangement of atoms in the molecule, known as the global minimum energy conformation, as well as other low-energy conformers.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving chiral molecules like this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The geometry and energy of a transition state are critical for determining the rate and feasibility of a reaction pathway.
For reactions involving the amine or the alkyne functional groups of this compound, DFT studies can elucidate the step-by-step mechanism. For instance, in an addition reaction to the alkyne, DFT can model the approach of the electrophile and the subsequent formation of new bonds. By calculating the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. These computational studies can also reveal the role of solvents and catalysts in modulating the reaction pathway and the stability of intermediates and transition states.
Prediction and Rationalization of Stereoselectivity and Enantiomeric Excess
A significant application of computational chemistry in the study of chiral molecules is the prediction and rationalization of stereoselectivity. For reactions involving this compound, where new stereocenters might be formed, theoretical methods can predict which stereoisomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers.
According to transition state theory, the product distribution is determined by the relative free energies of the transition states. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major product. By modeling the transition states for the formation of all possible stereoisomers, the enantiomeric excess (ee) or diastereomeric excess (de) can be predicted. These theoretical predictions are invaluable for designing stereoselective syntheses and for understanding the origins of stereocontrol in asymmetric reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
